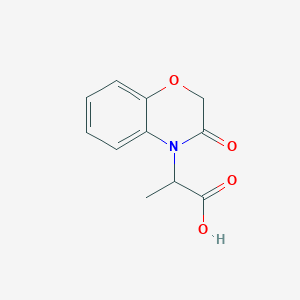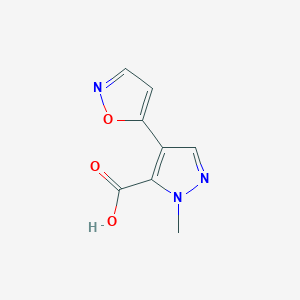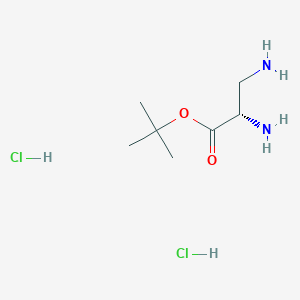
Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl compounds involves multiple steps and starting materials. For instance, one paper describes the synthesis of a tert-butyl compound from 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol . Another paper details the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . These methods involve the use of tert-butyl groups and could be relevant to the synthesis of "Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride".
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of tert-butyl compounds. For example, the crystal structure of a tert-butyl compound was determined to be in an orthorhombic space group with specific cell dimensions . Another compound crystallizes in the monoclinic space group P21/c, with intramolecular hydrogen bonds stabilizing the structure . These findings suggest that tert-butyl compounds can form stable crystalline structures with specific intramolecular interactions.
Chemical Reactions Analysis
Tert-butyl compounds can undergo various chemical reactions. For instance, tert-butylpentafluorophenylmethylchlorosilane is used to form hydrolytically stable alkylsilyl derivatives . N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines . These reactions demonstrate the versatility of tert-butyl compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. The stability of these compounds can vary, as seen with the hydrolytic stability of tert-butylpentafluorophenylmethylchlorosilane derivatives . Spectroscopic methods such as FTIR, 1H, and 13C NMR are used to characterize tert-butyl compounds . These techniques provide information on the electronic structure and optical properties of the compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Biosynthesis and Synthetic Applications
The biosynthesis of tert-butyl derivatives for pharmaceutical intermediates is highlighted in studies focused on the enzymatic activities for synthesizing key intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a precursor for statins, demonstrating the utility of microbial carbonyl reductases in organic solvent media for high yield and enantioselective synthesis (Liu et al., 2018). Directed evolution of these enzymes further enhances their synthetic applications, showcasing the potential for efficient and green chemistry processes in drug synthesis (Liu et al., 2017).
Catalytic Asymmetric Synthesis
Research into catalytic processes for creating enantioenriched tert-butyl esters underscores the importance of tert-butyl derivatives in constructing chiral building blocks for organic synthesis. These methodologies offer routes to compounds with high enantioselectivities, useful for the synthesis of bioactive molecules and pharmaceuticals (Paquin et al., 2005).
Material Science Applications
Polymer Science
The manipulation of polymer properties through the introduction and subsequent removal of tert-butyl groups demonstrates the role of tert-butyl derivatives in materials science. For instance, studies on the tert-butoxycarbonyl (t-BOC) protected polyimides illustrate how the controlled removal of t-BOC groups can fine-tune the physical and gas transport properties of polymers, providing insights into the design of materials with specific functionalities (Lin et al., 2020).
Environmental and Analytical Chemistry
Biocide Degradation Studies
The degradation of antifouling agents and their environmental impact involves tert-butyl derivatives. Research into the degradation products of such compounds in marine sediments demonstrates the role of analytical chemistry in monitoring and understanding the fate of chemical compounds in the environment, highlighting the necessity for sensitive and selective detection methods (Gatidou et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-7(2,3)11-6(10)5(9)4-8;;/h5H,4,8-9H2,1-3H3;2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJLNVREOWBRNO-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145913575 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

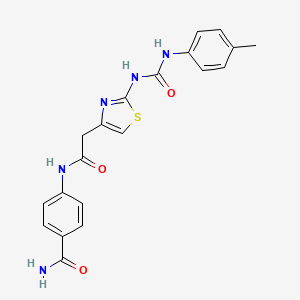
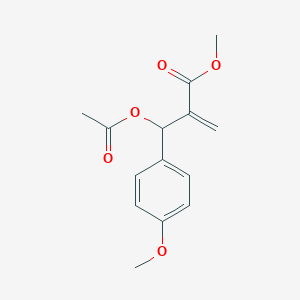
![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)
